molecular formula C14H13ClN6O2 B13740136 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

Cat. No.: B13740136
M. Wt: 332.74 g/mol
InChI Key: ZDPDNRDHIMEWQS-FRKPEAEDSA-N
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Description

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core substituted with a chlorophenylmethylidene hydrazinyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione typically involves the condensation of 4-chlorobenzaldehyde with 3,7-dimethylxanthine in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives or reduced purine analogs.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern and the presence of the chlorophenylmethylidene hydrazinyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C14H13ClN6O2

Molecular Weight

332.74 g/mol

IUPAC Name

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H13ClN6O2/c1-20-10-11(21(2)14(23)18-12(10)22)17-13(20)19-16-7-8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,17,19)(H,18,22,23)/b16-7+

InChI Key

ZDPDNRDHIMEWQS-FRKPEAEDSA-N

Isomeric SMILES

CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C

Canonical SMILES

CN1C2=C(N=C1NN=CC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C

Origin of Product

United States

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